Corynolin

Übersicht

Beschreibung

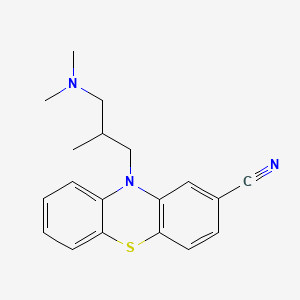

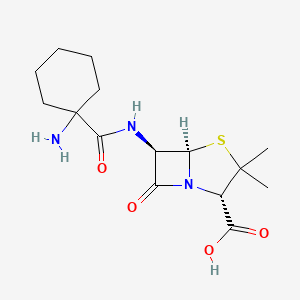

Corynoline is a benzophenanthridine alkaloid isolated from the aerial parts of the plant Corydalis incisa. It is known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of inflammatory conditions and neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

Corynolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird bei der Entwicklung von Arzneimitteln und als biochemisches Werkzeug in der Forschung eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Hemmung von Acetylcholinesterase aus, was zu erhöhten Acetylcholinspiegeln im Nervensystem führt . Darüber hinaus aktiviert es den Nrf2-Signalweg (Nuclear factor-erythroid 2-related factor 2), der eine entscheidende Rolle bei der zellulären Reaktion auf oxidativen Stress spielt . This compound moduliert auch den MAPK-Signalweg (Mitogen-activated protein kinase) und trägt so zu seinen entzündungshemmenden Wirkungen bei .

Ähnliche Verbindungen:

Chelidonin: Ein weiteres Benzophenanthridin-Alkaloid mit ähnlichen Acetylcholinesterase-hemmenden Eigenschaften.

Protopin: Ein Alkaloid mit entzündungshemmenden und neuroprotektiven Wirkungen.

Eindeutigkeit von this compound: this compound ist einzigartig aufgrund seiner zweifachen Wirkung als Acetylcholinesterase-Inhibitor und Aktivator des Nrf2-Signalwegs. Diese Kombination von Aktivitäten macht es besonders wertvoll bei der Behandlung neurodegenerativer Erkrankungen und entzündlicher Erkrankungen .

Wirkmechanismus

Target of Action

Corynoline, an isoquinoline alkaloid, primarily targets the acetylcholinesterase (AChE) enzyme . It acts as a reversible and noncompetitive inhibitor of AChE . Additionally, it has been found to interact with CYP450 isoforms , specifically CYP3A4, CYP2C19, CYP2C9, and CYP2D6 . These enzymes play a crucial role in the metabolism and bioactivation of Corynoline .

Mode of Action

Corynoline interacts with its targets by inhibiting the action of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter, in the body . It also interacts with CYP450 isoforms, which are involved in the formation of reactive ortho-benzoquinone metabolites .

Biochemical Pathways

Corynoline affects several biochemical pathways. It exhibits anti-inflammatory activity by activating the Nrf2/antioxidant response element (ARE) pathway . This pathway plays a crucial role in the regulation of inflammation. Corynoline also modulates the mitogen-activated protein kinase (MAPK) pathway , which is involved in the regulation of various cellular activities .

Pharmacokinetics (ADME Properties)

Studies have shown that corynoline is metabolized and bioactivated in the presence of nadph and glutathione, forming various metabolites and conjugates . The CYP450 isoforms, particularly CYP3A4, CYP2C19, CYP2C9, and CYP2D6, are mainly involved in this process .

Result of Action

Corynoline has been found to exhibit significant anti-inflammatory and antinociceptive effects. It reduces the production of nitric oxide (NO) and decreases the protein and mRNA levels of inducible nitric oxide (iNOS) and cyclooxygenase-2 (COX-2) . It also suppresses the expression of inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) .

Action Environment

The action of Corynoline can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory and antinociceptive effects can vary depending on the specific inflammatory and nociceptive models used in experimental settings . More research is needed to fully understand how different environmental factors can influence the action, efficacy, and stability of Corynoline.

Biochemische Analyse

Biochemical Properties

Corynoline has been found to interact with various enzymes and proteins. It is an acetylcholinesterase inhibitor , suggesting that it interacts with the enzyme acetylcholinesterase. Furthermore, it has been found that CYP3A4, CYP2C19, CYP2C9, and CYP2D6 are mainly involved in the bioactivation of Corynoline .

Cellular Effects

Corynoline has been reported to have anti-inflammatory effects . It has been shown to inhibit iNOS, COX-2, and TNF-α production in LPS-stimulated RAW264.7 cells . Furthermore, Corynoline treatment significantly suppressed the paw licking, writhing in the abdominal region, and displayed high nociceptive inhibitory reaction in a dose-related manner .

Molecular Mechanism

Corynoline exhibits its effects at the molecular level through various mechanisms. It has been found to inhibit the NF-κB pathway , which is a key regulator of immune and inflammatory responses. Additionally, Corynoline has been reported to activate Nrf2 , a transcription factor that regulates the expression of antioxidant proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, Corynoline has been observed to exhibit its effects over time. For instance, at a dosage of 5 and 10 mg/kg, Corynoline exhibited significantly augmented inhibitory effects at a period of 90 min and 120 min .

Dosage Effects in Animal Models

In animal models, the effects of Corynoline vary with different dosages. The highest dosage of Corynoline (20 mg/kg) exhibited an inhibitory effect of 20.36% in 30 min and a maximum nociception inhibitory effect of 54.29% in 120 min .

Metabolic Pathways

Corynoline is involved in various metabolic pathways. It has been found that CYP3A4, CYP2C19, CYP2C9, and CYP2D6 are mainly involved in the bioactivation of Corynoline .

Transport and Distribution

Corynoline is transported and distributed within cells and tissues. Tissue distribution study of Corynoline in mice showed that the main target organ of Corynoline was liver, then kidney, heart, and brain .

Subcellular Localization

Given that Corynoline can traverse the blood–brain barrier and have a relatively high concentration in the brain , it suggests that Corynoline may be localized in various subcellular compartments within the brain cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Corynoline can be synthesized through an intramolecular [4+2]-cycloaddition of an amino-substituted isobenzofuran derivative. This method is efficient and yields the desired product in good quantities .

Industrial Production Methods: Industrial production of corynoline typically involves extraction from Corydalis incisa using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate corynoline in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Corynolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um ortho-Benzochinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen weniger gut dokumentiert sind.

Substitution: Substitutionsreaktionen mit this compound finden typischerweise am Stickstoffatom statt, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide werden häufig bei Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Derivate, die unterschiedliche biologische Aktivitäten aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Chelidonine: Another benzophenanthridine alkaloid with similar acetylcholinesterase inhibitory properties.

Protopine: An alkaloid with anti-inflammatory and neuroprotective effects.

Uniqueness of Corynoline: Corynoline is unique due to its dual action as an acetylcholinesterase inhibitor and an activator of the Nrf2 pathway. This combination of activities makes it particularly valuable in the treatment of neurodegenerative diseases and inflammatory conditions .

Eigenschaften

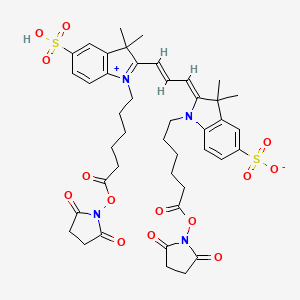

IUPAC Name |

(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUGPRHKZNCHGC-TYPHKJRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](CC3=CC4=C(C=C3[C@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940272 | |

| Record name | 13-Methylchelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68035-45-0, 18797-79-0 | |

| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-5b,13-dimethyl-, (5bR,6S,12bR)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68035-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Corynoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18797-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methylchelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18797-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORYNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ9W3JU6N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

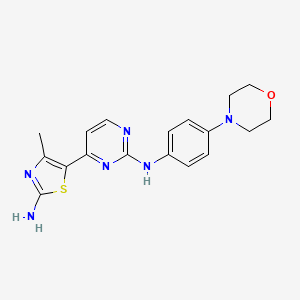

![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)